molecular formula C12H19F3N2O B15263380 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B15263380
M. Wt: 264.29 g/mol
InChI Key: OTDXOACONCIDHG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one typically involves the reaction of trifluoroacetic anhydride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one is unique due to its dual piperidine rings and trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19F3N2O

Molecular Weight

264.29 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-piperidin-2-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10/h9-10,16H,1-8H2

InChI Key

OTDXOACONCIDHG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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